molecular formula C22H28N2O4S B12466472 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Katalognummer: B12466472
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: TUXYKADKGMMHDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of azepane with 4-methoxybenzenesulfonyl chloride, followed by the introduction of the N-(1-phenylethyl) group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(1-phenylethyl)benzenesulfonamide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxybenzenesulfonamide: Lacks the azepan-1-ylcarbonyl and N-(1-phenylethyl) groups.

    N-(1-phenylethyl)benzenesulfonamide: Lacks the azepan-1-ylcarbonyl and methoxy groups.

    Azepan-1-ylcarbonylbenzenesulfonamide: Lacks the methoxy and N-(1-phenylethyl) groups.

Uniqueness

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the azepan-1-ylcarbonyl group enhances its solubility and stability, while the methoxy and N-(1-phenylethyl) groups contribute to its biological activity and specificity.

Eigenschaften

Molekularformel

C22H28N2O4S

Molekulargewicht

416.5 g/mol

IUPAC-Name

3-(azepane-1-carbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C22H28N2O4S/c1-17(18-10-6-5-7-11-18)23-29(26,27)19-12-13-21(28-2)20(16-19)22(25)24-14-8-3-4-9-15-24/h5-7,10-13,16-17,23H,3-4,8-9,14-15H2,1-2H3

InChI-Schlüssel

TUXYKADKGMMHDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.